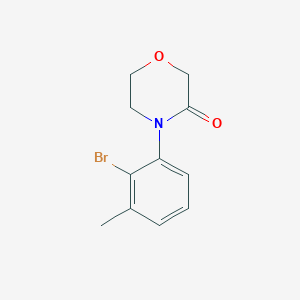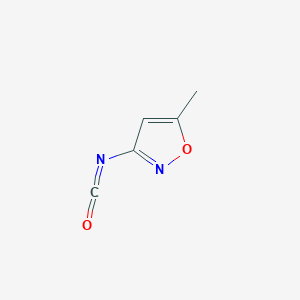
3-isocyanato-5-methylisoxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-isocyanato-5-methylisoxazole is a heterocyclic organic compound that belongs to the class of oxazoles. It is characterized by a five-membered ring containing both oxygen and nitrogen atoms, with an isocyanate group and a methyl group attached to the ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-isocyanato-5-methylisoxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 3-amino-5-methylisoxazole with phosgene or its derivatives to introduce the isocyanate group. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to prevent decomposition .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, which are crucial for the efficient production of this compound .
Chemical Reactions Analysis
Types of Reactions: 3-isocyanato-5-methylisoxazole undergoes various chemical reactions, including:
Nucleophilic Substitution: The isocyanate group can react with nucleophiles such as amines and alcohols to form ureas and carbamates, respectively.
Cycloaddition Reactions: The compound can participate in [3+2] cycloaddition reactions with dipolarophiles to form heterocyclic compounds.
Oxidation and Reduction: The oxazole ring can be subjected to oxidation and reduction reactions, leading to the formation of different derivatives
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as primary amines or alcohols in the presence of a base like triethylamine.
Cycloaddition Reactions: Dipolarophiles such as alkenes or alkynes under thermal or catalytic conditions.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Major Products:
Ureas and Carbamates: Formed from nucleophilic substitution reactions.
Heterocyclic Compounds: Resulting from cycloaddition reactions.
Oxidized or Reduced Derivatives: Depending on the specific oxidation or reduction conditions used.
Scientific Research Applications
3-isocyanato-5-methylisoxazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its role in drug discovery and development, particularly in the design of novel pharmaceuticals.
Mechanism of Action
The mechanism by which 3-isocyanato-5-methylisoxazole exerts its effects is primarily through its reactive isocyanate group. This group can form covalent bonds with nucleophilic sites on biomolecules, leading to the modification of proteins and other macromolecules. The compound’s ability to participate in cycloaddition reactions also contributes to its biological activity by enabling the formation of bioactive heterocycles .
Comparison with Similar Compounds
- 3-Isocyanato-5-methylisoxazole
- 5-Methyl-3-isoxazolyl isocyanate
- 3-(Isocyanatomethyl)-5-methyl-1,2-oxazole
Comparison: this compound is unique due to the presence of both an isocyanate group and an oxazole ring, which imparts distinct reactivity and stability compared to similar compounds. Its ability to undergo a wide range of chemical reactions makes it a versatile intermediate in organic synthesis .
Properties
CAS No. |
55809-54-6 |
|---|---|
Molecular Formula |
C5H4N2O2 |
Molecular Weight |
124.10 g/mol |
IUPAC Name |
3-isocyanato-5-methyl-1,2-oxazole |
InChI |
InChI=1S/C5H4N2O2/c1-4-2-5(6-3-8)7-9-4/h2H,1H3 |
InChI Key |
LTJBYWVZHVJCGC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NO1)N=C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Hydroxy-6-nitro-benzo[de]isoquinoline-1,3-dione](/img/structure/B8777948.png)
![Carbamic acid, [4-[1-[(4-methylphenyl)sulfonyl]-1H-pyrrolo[2,3-b]pyridin-3-yl]-2-thienyl]-, 1,1-dimethylethyl ester (9CI)](/img/structure/B8777963.png)

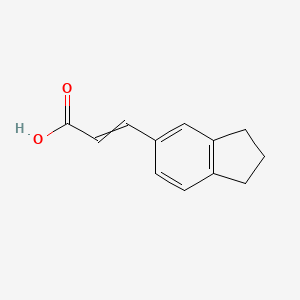
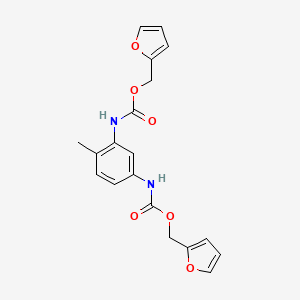
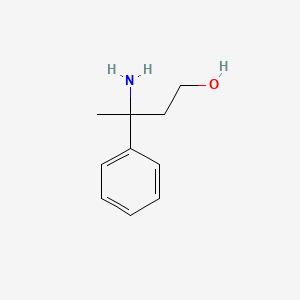
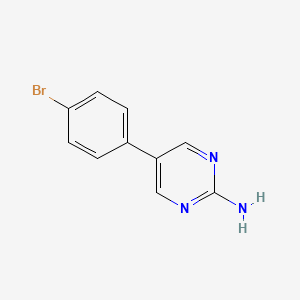
![2-Chloro-6-isopropylimidazo[1,2-B]pyridazine](/img/structure/B8778010.png)
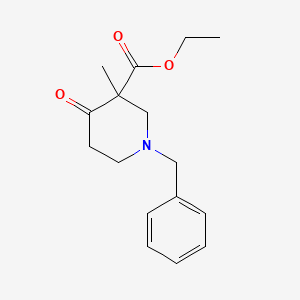
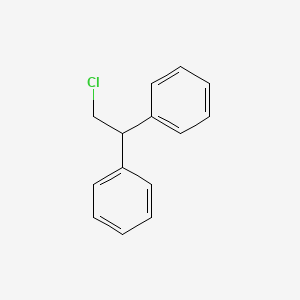
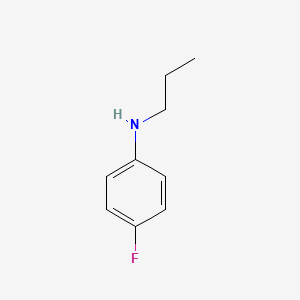

![2-(4-Fluorophenyl)-1-(2-((3-methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl)amino)-6,7-dihydrothiazolo[5,4-c]pyridin-5(4H)-yl)ethanone](/img/structure/B8778042.png)
